(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl ether group, a fluorophenyl group, and an oxazolone ring, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-(2-fluorophenyl)acetic acid in the presence of a dehydrating agent to form the intermediate. This intermediate is then cyclized under acidic conditions to yield the final oxazolone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl ethers or fluorophenyl derivatives.
Scientific Research Applications
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Utilized in the production of dyes and herbicides.
Uniqueness
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H16FNO3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16FNO3/c24-20-9-5-4-8-19(20)22-25-21(23(26)28-22)14-16-10-12-18(13-11-16)27-15-17-6-2-1-3-7-17/h1-14H,15H2/b21-14- |
InChI Key |
VHQVKEMXHHQPCB-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.